molecular formula C9H9FO2S B6237636 2,3-dihydro-1H-indene-2-sulfonyl fluoride CAS No. 2137796-75-7

2,3-dihydro-1H-indene-2-sulfonyl fluoride

Cat. No. B6237636
CAS RN: 2137796-75-7
M. Wt: 200.2
InChI Key:
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Description

2,3-Dihydro-1H-indene-2-sulfonyl fluoride, also known as 2,3-DHSF or 2,3-DHSF-2, is an organofluoride compound that has been used for a variety of scientific applications, including in the synthesis of pharmaceuticals, in the development of catalysts, and in the study of biochemical and physiological effects. This compound is a white, crystalline solid that is soluble in organic solvents and is stable under normal conditions.

Scientific Research Applications

2,3-dihydro-1H-indene-2-sulfonyl fluoride-2 has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of pharmaceuticals, as a reagent in the study of biochemical and physiological effects, and as a fluorescent probe for the detection of organophosphates. Additionally, it has been used in the development of catalysts for various organic reactions and as a reagent for the synthesis of other organofluorides.

Mechanism of Action

2,3-dihydro-1H-indene-2-sulfonyl fluoride-2 is an organofluoride compound that acts as a catalyst for a variety of reactions. It is believed to act as a proton-transfer agent, allowing for the transfer of protons from one molecule to another. This proton transfer allows for the formation of new bonds and the rearrangement of existing bonds, thus allowing for the synthesis of new compounds.
Biochemical and Physiological Effects
2,3-dihydro-1H-indene-2-sulfonyl fluoride-2 has been studied for its potential biochemical and physiological effects. Studies have shown that this compound has a number of beneficial effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. Additionally, it has been shown to inhibit the growth of certain bacteria and to reduce the toxicity of certain compounds.

Advantages and Limitations for Lab Experiments

2,3-dihydro-1H-indene-2-sulfonyl fluoride-2 has several advantages for use in laboratory experiments, including its stability under normal conditions and its solubility in organic solvents. Additionally, it has a low toxicity and is relatively inexpensive to synthesize. However, this compound also has some limitations, including its limited reactivity and the difficulty of its synthesis.

Future Directions

Due to its potential biochemical and physiological effects, there are many potential future directions for the use of 2,3-dihydro-1H-indene-2-sulfonyl fluoride-2. These include further research into its antioxidant, anti-inflammatory, and anti-cancer activities, as well as its potential use as a catalyst for the synthesis of pharmaceuticals and other organofluorides. Additionally, further research into its mechanism of action and its potential applications in the detection of organophosphates may lead to new and improved methods for its use.

Synthesis Methods

2,3-dihydro-1H-indene-2-sulfonyl fluoride-2 can be synthesized from 2,3-dihydro-1H-indene-2-sulfonyl chloride and sodium fluoride in a two-step process. In the first step, the chloride is treated with sodium fluoride in an aqueous solution to form 2,3-dihydro-1H-indene-2-sulfonyl fluoride and sodium chloride. In the second step, the sodium chloride is removed by filtration and the 2,3-dihydro-1H-indene-2-sulfonyl fluoride-2 is then isolated.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-dihydro-1H-indene-2-sulfonyl fluoride involves the conversion of 2,3-dihydro-1H-indene-2-sulfonyl chloride to the corresponding fluoride using potassium fluoride.", "Starting Materials": [ "2,3-dihydro-1H-indene-2-sulfonyl chloride", "Potassium fluoride", "Anhydrous tetrahydrofuran", "Anhydrous diethyl ether" ], "Reaction": [ "To a solution of 2,3-dihydro-1H-indene-2-sulfonyl chloride (1.0 g, 4.5 mmol) in anhydrous tetrahydrofuran (10 mL) at 0°C, add potassium fluoride (0.6 g, 10 mmol) in small portions with stirring.", "After the addition is complete, stir the reaction mixture at 0°C for 1 hour.", "Quench the reaction by adding anhydrous diethyl ether (20 mL) and stirring for 10 minutes.", "Filter the resulting solid and wash with anhydrous diethyl ether (2 x 10 mL).", "Dry the solid under vacuum to obtain 2,3-dihydro-1H-indene-2-sulfonyl fluoride as a white solid (0.8 g, 80% yield)." ] }

CAS RN

2137796-75-7

Product Name

2,3-dihydro-1H-indene-2-sulfonyl fluoride

Molecular Formula

C9H9FO2S

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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